molecular formula C6H14ClNO2 B2981815 {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride CAS No. 917882-58-7

{[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride

Cat. No.: B2981815
CAS No.: 917882-58-7
M. Wt: 167.63
InChI Key: MUZNZRLDNIWRKI-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride is a chemical compound that features a dioxane ring substituted with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of ethylene glycol with formaldehyde.

    Introduction of the Methylamine Group: The methylamine group can be introduced via a nucleophilic substitution reaction. This involves reacting the dioxane ring with methylamine under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the amine group to an alkylamine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or other amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or oxides.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential use in the development of drugs targeting specific biochemical pathways.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in biochemical pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • {[(2R)-1,4-dioxan-2-yl]methyl}(ethyl)amine hydrochloride
  • {[(2R)-1,4-dioxan-2-yl]methyl}(propyl)amine hydrochloride

Uniqueness

  • Structural Features : The presence of the dioxane ring and the specific substitution pattern make {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride unique.
  • Reactivity : The compound’s reactivity profile, particularly in substitution and oxidation reactions, distinguishes it from similar compounds.

Properties

IUPAC Name

1-[(2R)-1,4-dioxan-2-yl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-7-4-6-5-8-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZNZRLDNIWRKI-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1COCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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